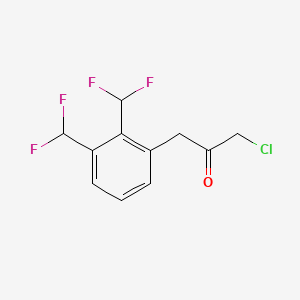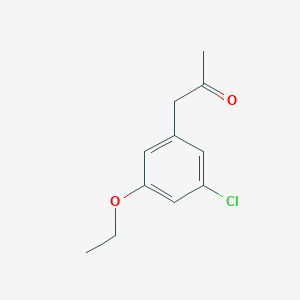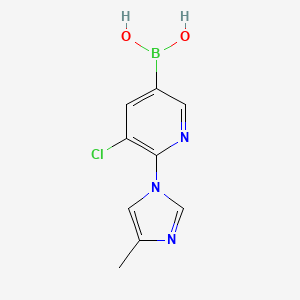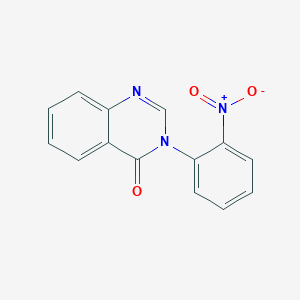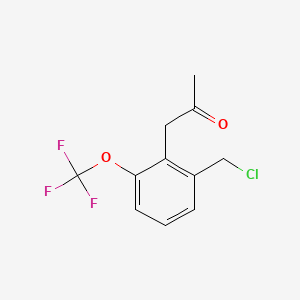
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one is a complex organic compound with the molecular formula C16H19ClIN3O3 and a molecular weight of 463.698 g/mol . This compound is primarily used for research and development purposes and is not intended for medicinal, household, or other uses .
Métodos De Preparación
The synthesis of 1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one involves several steps. The starting materials typically include 4-chloro-5-iodo-2-methoxyaniline and piperazine. The reaction conditions often involve the use of solvents such as dichloromethane (DCM) and reagents like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) . The final product is obtained through a series of coupling reactions and purification steps.
Análisis De Reacciones Químicas
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the chloro and iodo positions, using reagents like sodium azide (NaN3) or potassium cyanide (KCN).
The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, although it is not yet approved for medicinal use.
Industry: It is used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation .
Comparación Con Compuestos Similares
1-(4-(2-(4-Chloro-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one can be compared with other similar compounds, such as:
- 1-(4-(2-(4-Bromo-5-iodo-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one
- 1-(4-(2-(4-Chloro-5-fluoro-2-methoxyphenylamino)acetyl)piperazin-1-yl)prop-2-en-1-one
These compounds share similar structural features but differ in their halogen substituents, which can significantly impact their chemical properties and biological activities .
Propiedades
Número CAS |
1469337-92-5 |
|---|---|
Fórmula molecular |
C16H19ClIN3O3 |
Peso molecular |
463.70 g/mol |
Nombre IUPAC |
1-[4-[2-(4-chloro-5-iodo-2-methoxyanilino)acetyl]piperazin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C16H19ClIN3O3/c1-3-15(22)20-4-6-21(7-5-20)16(23)10-19-13-9-12(18)11(17)8-14(13)24-2/h3,8-9,19H,1,4-7,10H2,2H3 |
Clave InChI |
ODFIJWRUZXEWPN-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC(=C(C=C1NCC(=O)N2CCN(CC2)C(=O)C=C)I)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


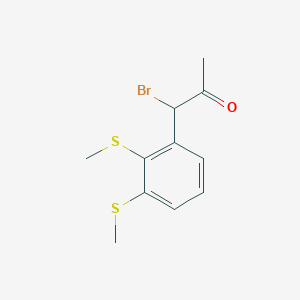
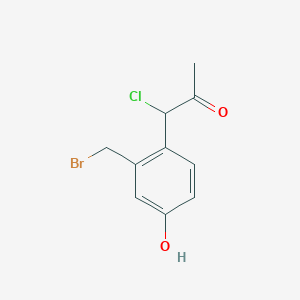
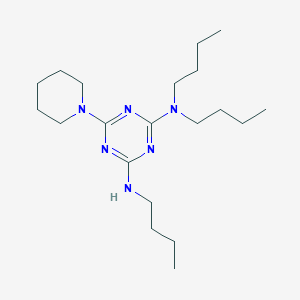
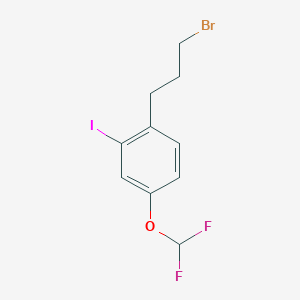
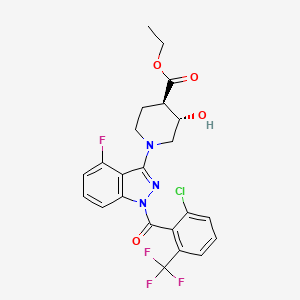

![N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diiodo-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B14071323.png)
